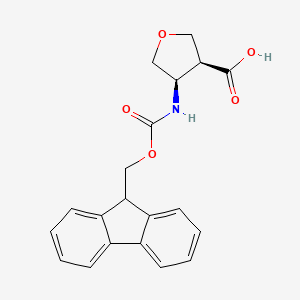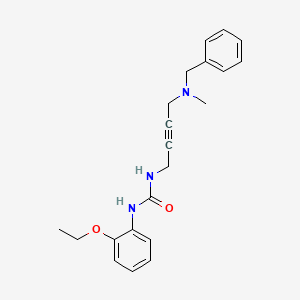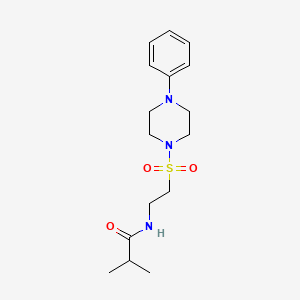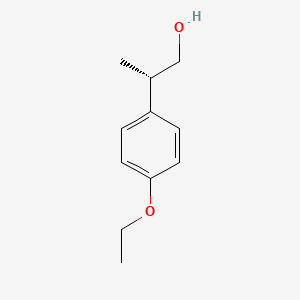
(3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid, also known as Fmoc-L-oxo-3-piperidylalanine, is a chemical compound used in scientific research. It is a derivative of the amino acid alanine and is commonly used in the synthesis of peptides and proteins.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methods : The compound has been synthesized using various methods. For instance, Le and Goodnow (2004) detailed a high-yield synthesis of a related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, obtained from potassium thiocyanate (Le & Goodnow, 2004).
- Crystallographic Analysis : Coté et al. (1996) analyzed the crystal structure of a similar compound, 9-Oxo-9H-fluorene-1-carboxylic acid, revealing its planar conformation and the internal hydrogen bonding within its structure (Coté, Lalancette, & Thompson, 1996).
Application in Peptide Synthesis
- Peptide Synthesis : The compound is used in the synthesis of various peptides. Wright et al. (2008) discussed the synthesis and resolution of trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid, a cyclic, spin-labelled β-amino acid, which is related to the compound (Wright et al., 2008).
Photocatalysis
- Photocatalytic Applications : Chen, Lu, and Wang (2019) described the use of a similar compound, 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile, as a photocatalyst for the decarboxylative cross-coupling reaction of α-amino acids or α-oxy carboxylic acids with arylnitriles (Chen, Lu, & Wang, 2019).
Bioimaging
- Bioimaging Application : Morales et al. (2010) investigated a water-soluble fluorene derivative for bioimaging, highlighting the linear and nonlinear photophysics of this compound and its application in two-photon fluorescence microscopy (2PFM) imaging of cells (Morales et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the oxolane ring and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is then removed, and the carboxylic acid group is deprotected to yield the final product.", "Starting Materials": [ "3-hydroxypropanoic acid", "9H-fluorene", "methoxycarbonyl chloride", "triethylamine", "dicyclohexylcarbodiimide", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with methoxycarbonyl chloride and triethylamine in N,N-dimethylformamide to yield the methyl ester intermediate.", "Step 2: Formation of the oxolane ring by reaction of the methyl ester intermediate with dicyclohexylcarbodiimide and 3-hydroxypropanoic acid in N,N-dimethylformamide to yield the oxolane intermediate.", "Step 3: Introduction of the Fmoc protecting group by reaction of the oxolane intermediate with Fmoc-Cl and triethylamine in N,N-dimethylformamide to yield the Fmoc-protected intermediate.", "Step 4: Removal of the Fmoc protecting group by treatment of the Fmoc-protected intermediate with 20% piperidine in N,N-dimethylformamide to yield the deprotected intermediate.", "Step 5: Deprotection of the methyl ester and carboxylic acid groups by treatment of the deprotected intermediate with hydrochloric acid in diethyl ether, followed by neutralization with sodium hydroxide to yield the final product, (3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid." ] } | |
| 2219378-56-8 | |
Formule moléculaire |
C20H19NO5 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
4-(9H-fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C20H19NO5/c22-19(23)17-9-25-11-18(17)21-20(24)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23) |
Clé InChI |
SXJQMBNBCLUFOK-UHFFFAOYSA-N |
SMILES |
C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(Dimethylamino)-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]but-2-enamide](/img/structure/B2425051.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2425053.png)

![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)
![2-[[4-amino-5-(3-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425058.png)


![N-(2,5-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425061.png)
![2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2425062.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2425063.png)

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2425068.png)
